Cas no 284462-80-2 (4-(4-Aminophenoxy)-2-pyridinecarboxamide)
4-(4-Aminophenoxy)-2-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-aminophenoxy)pyridine-2-carboxamide
- LogP
- 4-(2-CARBAMOYL-PYRIDIN-4-YLOXY)ANILINE
- 4-(4-aminophenoxy)-2-Pyridinecarboxamide
- 4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid amide
- SCHEMBL177841
- AS-44748
- DTXSID60630468
- UWFQBNUDTOONHQ-UHFFFAOYSA-N
- 284462-80-2
- SB36375
- 4-(4-aminophenoxy)picolinamide
- 4-(2-carbamoyl-4-pyridyloxy)aniline
- MFCD08692048
- DA-19449
- 4-(4-aminophenoxy)-2-pyridinecarboxamide, AldrichCPR
- AKOS005840120
- AB6091
- 4-(2-Carbamoyl-4-pyridyloxy)aniline; 4-(4-Aminophenoxy)picolinamide
- CS-0320553
- 4-(4-aminophenoxy)-pyridine-2-carboxamide
- 4-(4-Aminophenoxy)-2-pyridinecarboxamide
-
- MDL: MFCD08692048
- Inchi: 1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16)
- InChI Key: UWFQBNUDTOONHQ-UHFFFAOYSA-N
- SMILES: O(C1C=CN=C(C(N)=O)C=1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 229.08523
- Monoisotopic Mass: 229.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 91.2Ų
Experimental Properties
- PSA: 91.23
4-(4-Aminophenoxy)-2-pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1191-1g |
4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid amide |
284462-80-2 | 97% | 1g |
5919.34CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1191-5g |
4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid amide |
284462-80-2 | 97% | 5g |
18656.93CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1191-500mg |
4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid amide |
284462-80-2 | 97% | 500mg |
3383.69CNY | 2021-07-19 | |
| TRC | A629283-50mg |
4-(4-Aminophenoxy)-2-pyridinecarboxamide |
284462-80-2 | 50mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A629283-100mg |
4-(4-Aminophenoxy)-2-pyridinecarboxamide |
284462-80-2 | 100mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A629283-250mg |
4-(4-Aminophenoxy)-2-pyridinecarboxamide |
284462-80-2 | 250mg |
$ 242.00 | 2023-04-19 | ||
| TRC | A629283-500mg |
4-(4-Aminophenoxy)-2-pyridinecarboxamide |
284462-80-2 | 500mg |
$ 454.00 | 2023-04-19 | ||
| TRC | A629283-1g |
4-(4-Aminophenoxy)-2-pyridinecarboxamide |
284462-80-2 | 1g |
$ 765.00 | 2022-06-07 | ||
| TRC | A629283-2.5g |
4-(4-Aminophenoxy)-2-pyridinecarboxamide |
284462-80-2 | 2.5g |
$ 1929.00 | 2023-04-19 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1191-1g |
4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid amide |
284462-80-2 | 97% | 1g |
¥8726.45 | 2025-01-20 |
4-(4-Aminophenoxy)-2-pyridinecarboxamide Suppliers
4-(4-Aminophenoxy)-2-pyridinecarboxamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-(4-Aminophenoxy)-2-pyridinecarboxamide
Recent Advances in the Study of 4-(4-Aminophenoxy)-2-pyridinecarboxamide (CAS: 284462-80-2)
4-(4-Aminophenoxy)-2-pyridinecarboxamide (CAS: 284462-80-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in drug development, particularly as a kinase inhibitor. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and therapeutic potential.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 4-(4-Aminophenoxy)-2-pyridinecarboxamide derivatives. The researchers utilized a multi-step synthetic route to achieve high yields and purity, with the final product characterized by NMR and mass spectrometry. The study highlighted the compound's stability under physiological conditions, making it a promising candidate for further development.
In vitro studies have demonstrated that 4-(4-Aminophenoxy)-2-pyridinecarboxamide exhibits potent inhibitory activity against specific tyrosine kinases, including EGFR and HER2. These findings were corroborated by molecular docking simulations, which revealed strong binding affinities to the ATP-binding sites of these kinases. The compound's selectivity profile suggests potential applications in targeted cancer therapies, particularly for tumors with overexpressed EGFR or HER2.
Further investigations into the pharmacokinetic properties of 4-(4-Aminophenoxy)-2-pyridinecarboxamide have shown favorable oral bioavailability and metabolic stability in preclinical models. A recent pharmacokinetic study in rodents reported a half-life of approximately 6 hours, with linear dose-proportional exposure up to 100 mg/kg. These results support the compound's potential for oral administration in clinical settings.
Ongoing research is exploring the combination of 4-(4-Aminophenoxy)-2-pyridinecarboxamide with other therapeutic agents. Preliminary data from a 2024 study indicate synergistic effects when combined with certain chemotherapeutic drugs, potentially reducing required dosages and minimizing side effects. However, further validation in larger animal models is needed before clinical translation.
The safety profile of 4-(4-Aminophenoxy)-2-pyridinecarboxamide has been evaluated in acute toxicity studies, showing no significant adverse effects at therapeutic doses. Chronic toxicity studies are currently underway to assess long-term safety. Regulatory filings for Phase I clinical trials are anticipated within the next 18 months, pending completion of these safety assessments.
In conclusion, 4-(4-Aminophenoxy)-2-pyridinecarboxamide represents a promising small molecule with multiple potential therapeutic applications. Its well-characterized synthesis, favorable pharmacokinetic properties, and specific kinase inhibition profile make it an attractive candidate for further development in oncology and possibly other therapeutic areas. Future research directions include optimization of derivative compounds and exploration of additional molecular targets.
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